molecular formula C20H24ClNO2 B2408090 3-Chlorobenzyl 2,5-dimethyl-4-(morpholinomethyl)phenyl ether CAS No. 866149-94-2

3-Chlorobenzyl 2,5-dimethyl-4-(morpholinomethyl)phenyl ether

Cat. No.: B2408090
CAS No.: 866149-94-2
M. Wt: 345.87
InChI Key: CUIUEXNTAMQGBK-UHFFFAOYSA-N
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Description

3-Chlorobenzyl 2,5-dimethyl-4-(morpholinomethyl)phenyl ether is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a chlorobenzyl group, a dimethylphenyl group, and a morpholinomethyl group, which contribute to its distinct chemical properties.

Properties

IUPAC Name

4-[[4-[(3-chlorophenyl)methoxy]-2,5-dimethylphenyl]methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClNO2/c1-15-11-20(24-14-17-4-3-5-19(21)12-17)16(2)10-18(15)13-22-6-8-23-9-7-22/h3-5,10-12H,6-9,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUIUEXNTAMQGBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OCC2=CC(=CC=C2)Cl)C)CN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101324406
Record name 4-[[4-[(3-chlorophenyl)methoxy]-2,5-dimethylphenyl]methyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101324406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818867
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

866149-94-2
Record name 4-[[4-[(3-chlorophenyl)methoxy]-2,5-dimethylphenyl]methyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101324406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chlorobenzyl 2,5-dimethyl-4-(morpholinomethyl)phenyl ether typically involves multi-step organic reactions. One common method includes the reaction of 3-chlorobenzyl chloride with 2,5-dimethyl-4-hydroxybenzaldehyde in the presence of a base to form the intermediate. This intermediate is then reacted with morpholine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chlorobenzyl 2,5-dimethyl-4-(morpholinomethyl)phenyl ether can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

3-Chlorobenzyl 2,5-dimethyl-4-(morpholinomethyl)phenyl ether has been explored for various scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chlorobenzyl 2,5-dimethyl-4-(morpholinomethyl)phenyl ether involves its interaction with specific molecular targets. The presence of the morpholinomethyl group allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chlorobenzyl 2,5-dimethyl-4-(morpholinomethyl)phenyl ether is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

3-Chlorobenzyl 2,5-dimethyl-4-(morpholinomethyl)phenyl ether is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Antimicrobial Properties

Research indicates that compounds with similar structures to 3-chlorobenzyl derivatives exhibit significant antimicrobial activity. For instance, studies have shown that derivatives containing chlorophenyl groups demonstrate potent antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) . The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 1 to 10 μg/mL, suggesting strong efficacy.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaMIC (μg/mL)Reference
Compound AS. aureus2
Compound BE. coli5
Compound CP. aeruginosa10

Anticancer Activity

The anticancer potential of similar compounds has also been explored. Studies have shown that specific structural modifications can enhance the cytotoxic effects against various cancer cell lines. For example, compounds with morpholine substitutions have demonstrated selective cytotoxicity towards breast cancer cells, with IC50 values in the low micromolar range .

Table 2: Anticancer Activity of Morpholine-Substituted Compounds

Compound NameCancer Cell LineIC50 (μM)Reference
Compound DMCF-7 (breast cancer)5
Compound EHeLa (cervical cancer)8
Compound FA549 (lung cancer)3

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into microbial membranes, leading to cell lysis.
  • Apoptosis Induction : In cancer cells, these compounds can trigger apoptotic pathways, leading to programmed cell death.

Case Studies

Several case studies highlight the efficacy of related compounds in clinical settings:

  • A study on a related chlorobenzyl compound demonstrated successful outcomes in treating skin infections caused by MRSA, with a significant reduction in bacterial load observed after treatment .
  • Another investigation into morpholine derivatives revealed promising results in inhibiting tumor growth in xenograft models of breast cancer, emphasizing their potential for therapeutic development .

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